N-(2,5-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide
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Overview
Description
N-(2,5-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl halide and a suitable catalyst.
Amidation: The final step involves the reaction of the intermediate with an amine to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: This compound has a similar structure but lacks the furan ring and fluorophenyl group.
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole: This compound contains a fluorophenyl group but has an imidazole ring instead of a furan ring.
Uniqueness
N-(2,5-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20FNO2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C21H20FNO2/c1-14-3-4-15(2)19(13-14)23-21(24)12-10-18-9-11-20(25-18)16-5-7-17(22)8-6-16/h3-9,11,13H,10,12H2,1-2H3,(H,23,24) |
InChI Key |
XSISKCDNLDQOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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